molecular formula C19H16F3N3O3S B2782006 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 921878-39-9

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2782006
CAS RN: 921878-39-9
M. Wt: 423.41
InChI Key: JDCVBCDVOFKSAL-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have been explored for various potential applications in scientific research. These compounds, including celecoxib derivatives, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The structural determination and evaluation of these derivatives have shown significant potential in developing therapeutic agents due to their diverse biological activities (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

Novel derivatives incorporating structural motifs related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have shown promising anticancer activity. These derivatives have been synthesized and their molecular structure analyzed to evaluate their efficacy against human cancer cell lines, including HCT-116, HeLa, and MCF-7. The introduction of naphthyl moiety significantly contributed to the anticancer activity, demonstrating potent inhibition and inducing apoptosis in cancer cells (B. Żołnowska et al., 2016).

Antimicrobial Activity

The antimicrobial activity of compounds related to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has also been a subject of research. These studies focus on synthesizing novel derivatives and evaluating their efficacy against various bacterial and fungal strains. The results have highlighted the potential of these compounds in developing new antimicrobial agents with significant activity against a range of pathogens (Nikulsinh Sarvaiya et al., 2019).

Enzyme Inhibition

Research into the enzyme inhibitory properties of derivatives of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide has shown significant results. These compounds have been tested as inhibitors of human carbonic anhydrase isoforms, showing potent inhibitory action against various isoforms involved in diseases such as glaucoma, epilepsy, obesity, and cancer. This highlights the potential therapeutic applications of these compounds in treating diseases associated with these enzymes (C. B. Mishra et al., 2017).

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCVBCDVOFKSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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